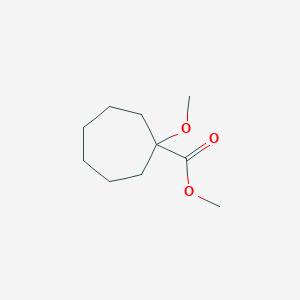

Methyl 1-methoxycycloheptane-1-carboxylate

Description

Methyl 1-methoxycycloheptane-1-carboxylate is a cycloheptane-derived ester featuring two substituents at the 1-position: a methoxy group (-OCH₃) and a methyl ester (-COOCH₃). This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research, due to its conformational flexibility and functional group diversity .

Key properties inferred from structural analogs:

Properties

IUPAC Name |

methyl 1-methoxycycloheptane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-12-9(11)10(13-2)7-5-3-4-6-8-10/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMFFUQMXIONBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCCC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methoxycycloheptane-1-carboxylate typically involves the esterification of 1-methoxycycloheptane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

1-methoxycycloheptane-1-carboxylic acid+methanolacid catalystMethyl 1-methoxycycloheptane-1-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methoxycycloheptane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

Methyl 1-methoxycycloheptane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-methoxycycloheptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The methoxy group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloheptane Derivatives

Methyl 1-Methylcycloheptane-1-Carboxylate (CAS 7362-77-8)

Cyclohexane Derivatives

a) Methyl Cyclohex-1-ene-1-Carboxylate (CAS 18448-47-0)

- Structure : Cyclohexene ring with a conjugated double bond and a methyl ester group.

- Molecular formula : C₈H₁₂O₂.

- Molecular weight : 140.18 g/mol.

- Key distinction : The double bond introduces rigidity and alters electronic properties, enhancing reactivity in Diels-Alder reactions compared to saturated cycloheptane derivatives .

b) Methyl 1-(4-Bromophenyl)cyclohexane-1-Carboxylate (CAS 1282589-52-9)

- Structure : Cyclohexane with a bromophenyl substituent and methyl ester.

- Molecular formula : C₁₄H₁₇BrO₂.

- Molecular weight : 297.19 g/mol.

Cyclopentane Derivatives

Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)

- Structure: Cyclopentane with an amino (-NH₂) and ester group.

- Molecular formula: C₇H₁₃NO₂.

- Molecular weight : 143.18 g/mol.

- The amino group enables participation in peptide coupling or Schiff base formation .

Comparative Analysis: Structural and Functional Differences

Table 1. Key Properties of Methyl 1-Methoxycycloheptane-1-Carboxylate and Analogs

Impact of Ring Size

Substituent Effects

- Methoxy vs.

- Bromophenyl vs. Amino: Bromophenyl directs electrophilic substitutions (e.g., Suzuki coupling), while amino groups enable nucleophilic reactions .

Research and Industrial Relevance

This compound’s unique combination of a seven-membered ring and dual oxygen-based substituents makes it valuable for:

- Conformational studies : Larger rings mimic bioactive macrocycles in natural products.

- Drug discovery : Serves as a scaffold for kinase inhibitors or GPCR modulators .

In contrast, cyclohexane and cyclopentane analogs are preferred for reactions requiring stereochemical control or rapid ring-opening .

Biological Activity

Methyl 1-methoxycycloheptane-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a methoxy group attached to a cycloheptane ring. Its structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that derivatives of cycloheptane compounds exhibit significant antimicrobial activity. For instance, certain substituted cycloheptanes have shown efficacy against various bacterial strains, suggesting potential applications as antimicrobial agents. A notable study evaluated the activity of several cycloheptane derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of compounds. In vitro studies have demonstrated that this compound exhibits moderate cytotoxicity in human cell lines. The IC50 values for various cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MRC-5 (human lung fibroblast) | 25 |

| HeLa (cervical cancer) | 30 |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways, similar to other compounds within its class.

Case Study: Antimicrobial Activity

A recent study focused on the synthesis and evaluation of various methoxy-substituted cycloheptanes, including this compound. The researchers found that this compound displayed promising antimicrobial properties against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing biological activity.

Research Findings on Cytotoxicity

Another research effort investigated the cytotoxic effects of this compound on cancer cell lines. The findings indicated that while the compound was cytotoxic, it exhibited selectivity towards cancer cells over normal cells, suggesting potential for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.